N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide
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Overview
Description
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide is an organic compound with multifaceted applications in various scientific fields. This compound combines several functional groups, such as dichlorophenoxy, ethanimidoyl, and fluorophenylmethoxy, contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide typically involves multi-step organic reactions.
Formation of the 2,4-dichlorophenoxyethanamine Intermediate
Step 1: : Chlorination of phenol to obtain 2,4-dichlorophenol.
Step 2: : Etherification of 2,4-dichlorophenol with ethylene oxide to form 2,4-dichlorophenoxyethanol.
Step 3: : Conversion of 2,4-dichlorophenoxyethanol to 2,4-dichlorophenoxyethanamine via amination.
Construction of Thiophene Moiety
Step 4: : Methoxylation of 3-chlorothiophene to produce 3-(4-fluorophenyl)methoxythiophene.
Step 5: : Formylation of 3-(4-fluorophenyl)methoxythiophene to get 3-formyl-3-(4-fluorophenyl)methoxythiophene.
Coupling Reaction
Step 6: : Condensation of 2,4-dichlorophenoxyethanamine with 3-formyl-3-(4-fluorophenyl)methoxythiophene in the presence of a dehydrating agent to yield the final product.
Industrial Production Methods
Scaling up this synthesis requires optimization of reaction conditions, solvent selection, and purification steps to ensure a high yield and purity. Common industrial techniques may include continuous flow reactors and automation to achieve consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxidizing agents like potassium permanganate may lead to the formation of corresponding carboxylic acids.
Reduction: : Reductive conditions (e.g., lithium aluminum hydride) can convert carbonyl groups to alcohols.
Substitution: : Halogen substitutions in the aromatic rings are possible using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Sodium methoxide or potassium tert-butoxide for halogen exchange reactions.
Major Products
Oxidation: : Carboxylic acids derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Modified aromatic compounds with different halogens or other substituents.
Scientific Research Applications
Chemistry
Used as an intermediate for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Medicine
Investigated for possible therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Employed in material science for developing novel polymers and advanced materials with unique properties.
Mechanism of Action
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide exhibits its effects through interaction with specific molecular targets. The dichlorophenoxy and fluorophenyl groups facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways. Specific pathways may include inhibition of oxidative stress or disruption of cell signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D)
N'-[2-(2-chlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carbohydrazide
Uniqueness
Compared to its analogs, N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide is unique due to the specific combination of dichlorophenoxy and fluorophenyl groups. This combination imparts distinct chemical reactivity, biological activity, and potential therapeutic applications that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O3S/c21-13-3-6-16(15(22)9-13)29-11-18(24)25-26-20(27)19-17(7-8-30-19)28-10-12-1-4-14(23)5-2-12/h1-9H,10-11H2,(H2,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUFUZUCTVIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=C(COC3=C(C=C(C=C3)Cl)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C(/COC3=C(C=C(C=C3)Cl)Cl)\N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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